molecular formula C6H11N3 B3022649 N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1007521-02-9

N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B3022649
CAS No.: 1007521-02-9
M. Wt: 125.17 g/mol
InChI Key: TYHVEYPFKAWYRG-UHFFFAOYSA-N
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Description

N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic amine compound featuring a pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and modern organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process. One common method is the reductive amination of 3-methyl-1H-pyrazole-4-carbaldehyde with methylamine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine
  • 5-Amino-3-methyl-1H-pyrazole

Uniqueness

N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-6(3-7-2)4-8-9-5/h4,7H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHVEYPFKAWYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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